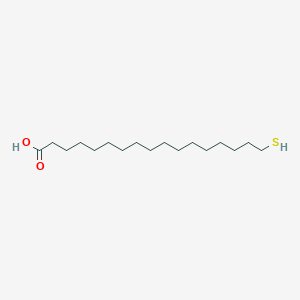
17-Sulfanylheptadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-Sulfanylheptadecanoic acid is a sulfur-containing fatty acid derivative It is characterized by the presence of a sulfanyl group (-SH) attached to the 17th carbon of the heptadecanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-sulfanylheptadecanoic acid typically involves the introduction of a sulfanyl group into the heptadecanoic acid chain. One common method is the coupling of a thiol compound with a heptadecanoic acid derivative under specific reaction conditions. For instance, the reaction may involve the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the sulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 17-Sulfanylheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can react with the sulfanyl group under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
17-Sulfanylheptadecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: The compound can be used to study the role of sulfur in biological systems and its effects on cellular processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 17-sulfanylheptadecanoic acid involves its interaction with molecular targets through its sulfanyl and carboxylic acid groups. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
相似化合物的比较
Heptadecanoic Acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Margaric Acid: Another name for heptadecanoic acid, also without the sulfanyl group.
Sulfur-Containing Fatty Acids: Compounds like thiolactic acid and thioglycolic acid share the sulfur functionality but differ in chain length and structure.
Uniqueness: 17-Sulfanylheptadecanoic acid is unique due to the specific positioning of the sulfanyl group on the 17th carbon, which imparts distinct chemical and biological properties compared to other sulfur-containing fatty acids.
属性
CAS 编号 |
104730-08-7 |
|---|---|
分子式 |
C17H34O2S |
分子量 |
302.5 g/mol |
IUPAC 名称 |
17-sulfanylheptadecanoic acid |
InChI |
InChI=1S/C17H34O2S/c18-17(19)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-20/h20H,1-16H2,(H,18,19) |
InChI 键 |
APIDLHSNPUNEAS-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCCCCS)CCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


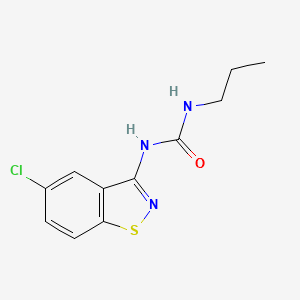

![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
![3-{[(Triethylsilyl)oxy]methyl}pyridine](/img/structure/B14320148.png)
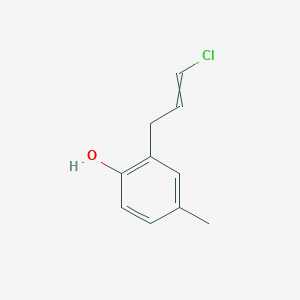
![1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride](/img/structure/B14320166.png)
![Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone](/img/structure/B14320180.png)
![1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14320186.png)
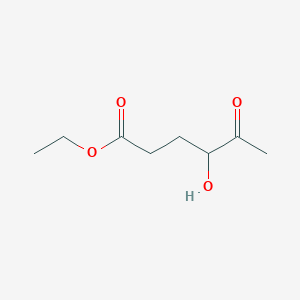
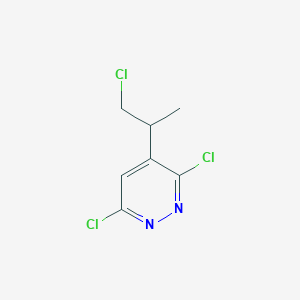
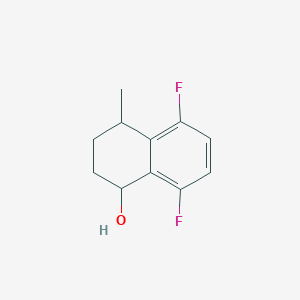

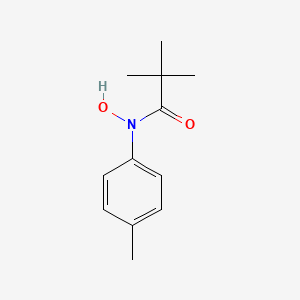
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
